BenchChemオンラインストアへようこそ!

3,4-Dihydro-2(1H)-isoquinolineacetamide

Physicochemical profiling Drug-likeness Scaffold design

3,4-Dihydro-2(1H)-isoquinolineacetamide (CAS 200064-90-0; IUPAC: 2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide) is a tetrahydroisoquinoline (THIQ)-derived acetamide with molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. It features a 3,4-dihydroisoquinoline core N-functionalized with an unsubstituted acetamide side chain, positioning it as a minimalist building block within the broader THIQ-acetamide chemotype.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 200064-90-0
Cat. No. B6614145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2(1H)-isoquinolineacetamide
CAS200064-90-0
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC(=O)N
InChIInChI=1S/C11H14N2O/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13/h1-4H,5-8H2,(H2,12,14)
InChIKeyBQRDVNDUCRMCNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2(1H)-isoquinolineacetamide (CAS 200064-90-0): Core Scaffold Overview and Procurement Context


3,4-Dihydro-2(1H)-isoquinolineacetamide (CAS 200064-90-0; IUPAC: 2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide) is a tetrahydroisoquinoline (THIQ)-derived acetamide with molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It features a 3,4-dihydroisoquinoline core N-functionalized with an unsubstituted acetamide side chain, positioning it as a minimalist building block within the broader THIQ-acetamide chemotype. This chemotype underpins multiple clinically investigated agents, including the dual orexin receptor antagonist almorexant and dopamine D1 receptor positive allosteric modulators (PAMs) such as LY3154207 (mevidalen) [1]. The compound's unadorned structure—lacking substituents on both the isoquinoline ring and the acetamide nitrogen—makes it a critical baseline scaffold for structure-activity relationship (SAR) studies and a versatile intermediate for divergent library synthesis.

Why In-Class THIQ-Acetamide Substitution Fails: Physicochemical and Structural Differentiation of 3,4-Dihydro-2(1H)-isoquinolineacetamide


Compounds sharing the tetrahydroisoquinoline-acetamide core cannot be freely interchanged because even minor structural variations—regioisomeric attachment, degree of N-substitution, or salt form—produce quantifiable differences in lipophilicity, polar surface area (PSA), hydrogen-bonding capacity, and synthetic derivatizability. The unsubstituted 3,4-dihydro-2(1H)-isoquinolineacetamide exhibits a measured PSA of 47.32 Ų, substantially larger than that of the parent THIQ scaffold (TPSA 12.03 Ų) , while its LogP of approximately 1.62 differentiates it from regioisomeric acetamides with alternative ring-attachment points (e.g., 4-yl isomer LogP ≈ 0.97) . Furthermore, as the sole unsubstituted acetamide within this chemotype family, it retains two hydrogen-bond donor sites from the primary amide, enabling conjugation chemistry that is precluded in N-methyl or N,N-disubstituted analogs. These physicochemical differences translate into distinct permeability, solubility, and metabolic stability profiles that render generic within-class substitution scientifically indefensible without direct comparative data.

Quantitative Differentiation Evidence for 3,4-Dihydro-2(1H)-isoquinolineacetamide: Comparator-Based Analysis


Polar Surface Area Expansion vs. Parent THIQ: Quantifying the Impact of Acetamide N-Functionalization

3,4-Dihydro-2(1H)-isoquinolineacetamide exhibits a polar surface area (PSA) of 47.32 Ų, representing a 3.93-fold increase over the parent 1,2,3,4-tetrahydroisoquinoline scaffold (TPSA = 12.03 Ų) . This PSA elevation, driven by the introduction of the primary acetamide group, is accompanied by an increase in hydrogen-bond donor count from 1 (THIQ) to 2 (target compound) and hydrogen-bond acceptor count from 1 to 2 . Despite the PSA increase, the compound retains a moderate LogP of approximately 1.62, within 0.08 log units of the THIQ consensus LogP of 1.7 , indicating that the acetamide appendage enhances polarity without substantially altering overall lipophilicity.

Physicochemical profiling Drug-likeness Scaffold design

Regioisomeric Lipophilicity Differentiation: 2-Position vs. 4-Position Acetamide Attachment

Among constitutional isomers of formula C11H14N2O, the acetamide attachment position on the THIQ ring system significantly modulates lipophilicity. 3,4-Dihydro-2(1H)-isoquinolineacetamide (2-position N-acetamide) has a computed LogP of 1.61760 , whereas the 4-position acetamide regioisomer N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide (CAS 1203-81-2) has a significantly lower LogP of 0.967 . A parallel comparison with the 5-position regioisomer (CAS 41629-36-1) shows an intermediate LogP of approximately 1.29 . This LogP difference of 0.65 log units between the 2- and 4-position isomers corresponds to an approximately 4.5-fold theoretical difference in octanol-water partition coefficient, predicting measurably distinct membrane permeability and tissue distribution profiles.

Regioisomer differentiation Lipophilicity ADME prediction

D1 Receptor PAM Baseline: Negligible Intrinsic Activity of the Unsubstituted Parent vs. Highly Optimized Clinical Derivatives

In the Eli Lilly D1 receptor PAM patent series (WO 2014/193781), the 3,4-dihydroisoquinolin-2(1H)-yl scaffold serves as the core template for highly potent allosteric modulators [1]. Clinical-stage derivatives such as LY3154207 (mevidalen) achieve D1 PAM EC50 values of approximately 3 nM in HEK293 cells expressing the human D1 receptor , and DETQ demonstrates robust in vivo efficacy at doses of 1–30 mg/kg in rodent models [1]. Critically, the unsubstituted 3,4-dihydro-2(1H)-isoquinolineacetamide itself lacks the essential substituents (e.g., 2,6-dichlorophenyl ethanone at the 2-position, hydroxymethyl and hydroxypropan-2-yl groups on the isoquinoline ring) that are required for D1 PAM activity [1]. This establishes the target compound as the definitive negative-control scaffold for D1 PAM SAR campaigns, enabling researchers to attribute observed biological activity exclusively to the installed substituents rather than to the core scaffold.

Dopamine D1 receptor Positive allosteric modulator Neuropharmacology

Hydrochloride Salt Form for Enhanced Aqueous Solubility: Physicochemical Advantage for In Vitro Assay Preparation

3,4-Dihydro-2(1H)-isoquinolineacetamide is commercially available not only as the free base (CAS 200064-90-0) but also as the hydrochloride salt (CAS 1134759-26-4; molecular formula C11H15ClN2O, MW ≈ 226.71 g/mol) through the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals . The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, a critical advantage for preparing stock solutions in biological assay buffers. While the free base has a computed boiling point of 371.4 °C at 760 mmHg and a density of 1.148 g/cm³ , the salt form's ionic character facilitates dissolution in aqueous media without requiring organic co-solvents, reducing solvent-related cytotoxicity artifacts in cell-based assays.

Salt form selection Aqueous solubility Assay development

Scaffold Fidelity in Orexin Receptor Antagonist Pharmacophore: Structural Conservation from the Unsubstituted Core to Clinical Candidate Almorexant

The 3,4-dihydro-2(1H)-isoquinolineacetamide core represents the minimal pharmacophoric fragment conserved across multiple orexin receptor antagonist series, including the clinical candidate almorexant [(2R)-2-{(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenyl-acetamide] [1]. Almorexant achieves dual OX1/OX2 receptor antagonism with Ki values of 1.3 nM (OX1) and 0.17 nM (OX2) . The unsubstituted parent compound preserves the identical 3,4-dihydroisoquinoline N-acetamide connectivity pattern that is the structural prerequisite for orexin receptor binding, as evidenced by SAR studies showing that related 3,4-dihydroisoquinolin-2(1H)-yl acetamide derivatives retain measurable OX1 affinity (e.g., N-benzyl-2-(1-(3,4-dichlorobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide: OX1 IC50 = 118 nM) [2]. The unsubstituted parent thus provides the essential topological template upon which potency- and selectivity-conferring substituents are elaborated.

Orexin receptor Pharmacophore mapping Insomnia therapeutics

Optimal Application Scenarios for 3,4-Dihydro-2(1H)-isoquinolineacetamide Based on Quantitative Differentiation Evidence


Scaffold-Hopping and Focused Library Synthesis in CNS Drug Discovery

The compound's measured PSA of 47.32 Ų combined with a LogP of 1.62 places it within favorable CNS drug-like chemical space (PSA < 90 Ų, LogP 1–4) . Its unsubstituted primary acetamide provides two hydrogen-bond donor sites and two acceptor sites, enabling diverse amide coupling, N-alkylation, and reductive amination reactions to generate focused compound libraries. The compound serves as the direct starting material for synthesizing D1 PAM analogs (via N-acylation with substituted phenyl ethanones) and orexin receptor antagonist candidates (via N-alkylation and ring substitution), as demonstrated in the Eli Lilly D1 PAM patent series (WO 2014/193781) and almorexant-related SAR programs [1][2].

Negative Control for D1 Receptor PAM Pharmacological Validation

In D1 receptor allosteric modulator screening cascades, 3,4-dihydro-2(1H)-isoquinolineacetamide serves as the definitive negative-control compound to establish assay baseline. Unlike highly optimized D1 PAMs such as LY3154207 (EC50 = 3 nM) or DETQ (active at 1–30 mg/kg in vivo), the unsubstituted parent exhibits negligible D1 PAM activity [1]. Including this compound at equimolar concentrations in every D1 PAM screening plate enables researchers to distinguish genuine substituent-driven pharmacological activity from non-specific assay interference or scaffold-derived background signal, a quality-control measure essential for data reproducibility in hit-to-lead campaigns.

Physicochemical Benchmarking in ADME Property Optimization Programs

The well-defined physicochemical profile of this compound—LogP 1.62, PSA 47.32 Ų, MW 190.24—establishes a quantitative baseline for measuring the ADME property impact of each successive structural modification . Medicinal chemistry teams synthesizing THIQ-acetamide derivatives can compare the LogP shifts of their analogs against this benchmark to quantify the lipophilicity contribution of new substituents. For instance, the 0.65 LogP unit difference between the 2-position acetamide (target compound, LogP 1.62) and the 4-position regioisomer (LogP 0.97) provides a reference scale for predicting how regioisomeric variations affect membrane permeability . This systematic benchmarking approach reduces ADME attrition by enabling early-stage physicochemical triage of synthetic targets.

Aqueous-Compatible Biological Assay Preparation Using the Hydrochloride Salt Form

For cell-based and biochemical assays requiring aqueous compound dispensing, the hydrochloride salt form (CAS 1134759-26-4, available through Sigma-Aldrich AldrichCPR) eliminates the need for DMSO stock solutions, thereby reducing solvent-associated cytotoxicity artifacts . This is particularly valuable in neuronal cell cultures and primary hepatocyte assays, where DMSO concentrations above 0.1% (v/v) can confound viability and functional readouts. The salt form's enhanced aqueous solubility also facilitates accurate serial dilution in buffer-based assay media, improving dose-response curve fidelity and inter-laboratory reproducibility.

Quote Request

Request a Quote for 3,4-Dihydro-2(1H)-isoquinolineacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.